2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]
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Overview
Description
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The unique structure of this compound, featuring a biphenyl core and oxadiazole rings, imparts it with interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4,4’-dicarboxylic acid biphenyl with 2-ethoxybenzohydrazide under dehydrating conditions to form the oxadiazole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. The oxadiazole rings can interact with various biological molecules, potentially inhibiting or modulating their activity. The biphenyl core provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(4-methoxyphenyl)-1,3,4-oxadiazole]
- 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(4-chlorophenyl)-1,3,4-oxadiazole]
Uniqueness
The uniqueness of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent.
Properties
CAS No. |
138395-32-1 |
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Molecular Formula |
C32H26N4O4 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-5-[4-[4-[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C32H26N4O4/c1-3-37-27-11-7-5-9-25(27)31-35-33-29(39-31)23-17-13-21(14-18-23)22-15-19-24(20-16-22)30-34-36-32(40-30)26-10-6-8-12-28(26)38-4-2/h5-20H,3-4H2,1-2H3 |
InChI Key |
OEYWFAUZKDYZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NN=C(O5)C6=CC=CC=C6OCC |
Origin of Product |
United States |
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